Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The compound is derived from piperidine and benzofuro-pyrimidine frameworks, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses.
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.
- Cytotoxicity : Evaluations of cytotoxic effects in vitro demonstrate varying levels of toxicity across different cell lines.
Antiviral and Antimicrobial Properties
In a detailed study, derivatives of piperidine compounds were evaluated for their antiviral activity against HIV and other viral strains. Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine derivatives exhibited moderate protection against viral infections, with specific attention to their mechanisms as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antiviral | Moderate activity against HIV and HSV | , |
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Varies by cell line; CC50 values reported | , |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine derivatives. The half-maximal cytotoxic concentration (CC50) values indicate the concentration at which 50% of the cells are viable. For instance, one study reported a CC50 value of approximately 92 µM in Vero cells for related compounds .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Piperidine Ring : Known for enhancing binding affinity to various biological targets.
- Benzofuro-Pyrimidine Core : This moiety is associated with multiple pharmacological activities including anti-inflammatory and anticancer effects.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine. For example, derivatives have been investigated for their role in inhibiting viral replication and bacterial growth in controlled laboratory settings.
One study demonstrated that certain modifications to the piperidine structure significantly enhanced antiviral efficacy while reducing cytotoxicity . Another case study focused on the antibacterial properties revealed that specific derivatives were effective against resistant strains of bacteria, suggesting a promising avenue for drug development .
Properties
IUPAC Name |
ethyl 1-(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3.ClH/c1-2-29-24(28)17-11-8-14-27(15-17)23-21-20(18-12-6-7-13-19(18)30-21)25-22(26-23)16-9-4-3-5-10-16;/h3-7,9-10,12-13,17H,2,8,11,14-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBKWWFUJJIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.